

Technical Guide: Discovery and Synthesis of (2R)-Octyl-alpha-hydroxyglutarate

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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

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Executive Summary

(2R)-Octyl-alpha-hydroxyglutarate (commonly referred to as Octyl-2-HG or (2R)-Octyl-2-HG) is a cell-permeable ester derivative of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1] It was developed as a precision chemical tool to model the metabolic and epigenetic consequences of isocitrate dehydrogenase (IDH) mutations in vitro without the need for genetic engineering. By masking the polarity of the alpha-hydroxy acid with an octyl ester, the compound passively diffuses across the plasma membrane, where intracellular esterases hydrolyze it to release the active (R)-2-HG oncometabolite. This guide details the chemical synthesis, structural validation, and biological application of Octyl-2-HG in oncology research.

Part 1: Chemical Identity & Rationale[1]

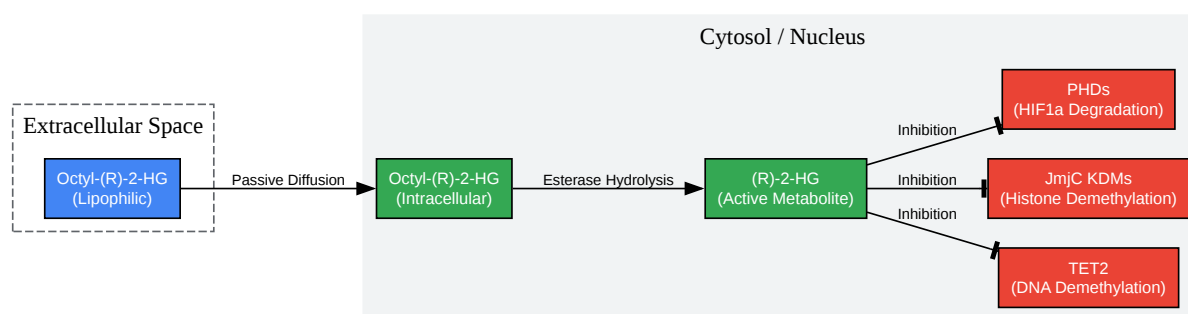
The discovery of Octyl-2-HG was driven by the need to decouple the effects of the 2-HG metabolite from the mutant IDH protein itself. While IDH mutations produce 2-HG, they also consume NADPH and alter redox homeostasis. Octyl-2-HG allows researchers to isolate the specific effects of 2-HG accumulation on alpha-ketoglutarate (α -KG) dependent dioxygenases.

Structural Specifications

Property	Detail
IUPAC Name	1-octyl (2R)-2-hydroxypentanedioate
Common Name	(2R)-Octyl-alpha-hydroxyglutarate; Octyl-D-2HG
Molecular Formula	C ₁₃ H ₂₄ O ₅
Molecular Weight	260.33 g/mol
CAS Number	1391194-67-4
SMILES	OO)C(=O)OCCCCCCCC
Solubility	DMSO (>10 mg/mL), Ethanol (>20 mg/mL), PBS (<1 mg/mL)
Stereochemistry	(R)-enantiomer (matches the oncometabolite produced by mutant IDH)

Mechanism of Action

The utility of Octyl-2-HG relies on a "prodrug" mechanism. The octyl chain increases lipophilicity (LogP), facilitating membrane traversal. Once cytosolic, ubiquitous carboxylesterases cleave the ester bond, liberating exogenous (R)-2-HG which then competes with α -KG.



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Figure 1: Mechanism of cellular entry and target inhibition by Octyl-2-HG.

Part 2: Chemical Synthesis[7][8]

The synthesis of (2R)-Octyl-2-HG requires strict adherence to stereochemistry to ensure the final product mimics the biological oncometabolite. The most robust route involves the direct esterification of (R)-2-hydroxyglutaric acid with 1-octanol.

Synthesis Protocol

Objective: Prepare (2R)-2-hydroxyglutaric acid 1-octyl ester.

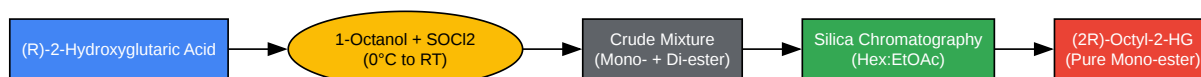
Reagents Required:

- (R)-2-Hydroxyglutaric acid disodium salt (or free acid)
- 1-Octanol (Anhydrous)
- Thionyl Chloride (SOCl₂) or Acetyl Chloride (as catalyst)
- Anhydrous Methanol (if transesterification route) or DMF
- Silica Gel (for purification)

Step-by-Step Procedure:

- Acid Activation / Esterification:
 - Dissolve (R)-2-hydroxyglutaric acid (1.0 eq) in excess 1-octanol (approx. 10 eq). The octanol acts as both reactant and solvent.
 - Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).
 - Dropwise add Thionyl Chloride (1.1 eq). Note: This generates HCl in situ, catalyzing the Fischer esterification.
 - Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.

- Critical Control: Monitor by TLC or LC-MS. Prolonged reaction or excess heat may lead to the formation of the di-octyl ester.
- Work-up:
 - Quench the reaction with saturated aqueous Sodium Bicarbonate (NaHCO_3).
 - Extract the aqueous layer with Ethyl Acetate (3x).
 - Combine organic layers and wash with Brine.
 - Dry over anhydrous Sodium Sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Note: Excess octanol is high-boiling and may require high-vacuum distillation or column chromatography to remove.
- Purification:
 - Purify the crude residue via flash column chromatography on silica gel.
 - Mobile Phase: Gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).
 - The mono-ester (Octyl-2-HG) typically elutes after the di-ester and before the unreacted acid.
- Validation:
 - ^1H NMR (CDCl_3): Verify the octyl chain signals (0.88 ppm triplet, 1.2-1.6 ppm multiplet) and the alpha-proton (approx 4.2 ppm).
 - Chiral HPLC: Confirm enantiomeric excess ($ee > 95\%$) using a chiral column (e.g., Chiralpak AD-H) to ensure no racemization occurred during acid catalysis.



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Figure 2: Synthetic workflow for **(2R)-Octyl-alpha-hydroxyglutarate**.

Part 3: Biological Characterization & Validation

Before using Octyl-2-HG in phenotypic screens, it is mandatory to validate its uptake and conversion in the specific cell line of interest.

Uptake and Hydrolysis Assay

Cells differ in esterase activity. You must confirm that Octyl-2-HG is actually converting to 2-HG intracellularly.

- Method: Treat cells (e.g., HeLa, U87, TF-1) with 0.5 mM Octyl-2-HG for 4–24 hours.
- Extraction: Wash cells 3x with cold PBS (critical to remove extracellular ester). Lyse in 80% Methanol/Water (-80°C).
- Detection: Perform LC-MS/MS targeting 2-HG (m/z ~147 in negative mode).
- Success Criteria: Intracellular 2-HG levels should rise 50–100 fold compared to vehicle (DMSO) control, reaching millimolar concentrations (1–10 mM) similar to IDH-mutant tumors.

Functional Validation (2-OG Competition)

To prove the compound is bioactive, assess a known target of 2-HG, such as the HIF-prolyl hydroxylases (PHDs) or Histone Demethylases.

- Assay: Western Blot for HIF-1 α .
- Logic: PHDs require α -KG to degrade HIF-1 α . 2-HG inhibits PHDs.
- Expectation: Treatment with Octyl-2-HG (but not the S-enantiomer in some contexts) should stabilize HIF-1 α protein levels under normoxic conditions.

Experimental Dosing Guidelines

Parameter	Recommendation
Stock Solvent	DMSO (Prepare fresh or store at -20°C; avoid freeze-thaw).[1]
Working Conc.	100 µM – 1 mM (High concentration needed due to competition with intracellular α-KG).
Control	(2S)-Octyl-2-HG (Enantiomeric control) and Octyl-α-KG (Competitor control).
Duration	Acute: 4–24 hours (Metabolic changes). Chronic: 7–14 days (Epigenetic reprogramming).

References

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